2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid
Overview
Description
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of thiazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the piperidine and thiophene groups: These groups can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or other transition metals for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it might be used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might bind to certain enzymes or receptors, inhibiting or activating their function. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Other compounds in this class may share similar biological activities.
Piperidine derivatives: These compounds are often explored for their pharmacological properties.
Thiophene-containing molecules:
Uniqueness
What sets 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid apart is its unique combination of functional groups, which may confer distinct biological activities or chemical reactivity.
Properties
IUPAC Name |
2-piperidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c20-15(21)10-9-11(12-5-4-8-22-12)17-14-13(10)23-16(18-14)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEIHINIEXBTSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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